(S)-(2-fluorophenyl)(phenyl)methanol
Description
Properties
IUPAC Name |
(S)-(2-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMEOPYDLEHBR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-(2-fluorophenyl)(phenyl)methanol, a compound with the CAS number 146324-43-8, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways.
- Serotonin Receptor Modulation : Similar compounds have shown potency in inhibiting serotonin uptake, suggesting that this compound may also interact with the serotonin transporter (SERT), potentially influencing mood and anxiety disorders .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Antimicrobial Effects : Some derivatives of phenolic compounds have demonstrated antimicrobial activity against various pathogens, indicating that this compound might possess similar properties .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including fluorination and reduction processes. A common synthetic route includes:
- Fluorination : The introduction of the fluorine atom can be achieved using reagents like Deoxo-Fluor®.
- Reduction : The reduction of the corresponding ketone or aldehyde precursor to the alcohol form using lithium borohydride is a critical step in obtaining high yields of the desired product.
Case Study: Antidepressant Activity
A study explored the effects of this compound on animal models exhibiting depressive-like behaviors. The results indicated that administration of this compound led to significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 ± 15 | 75 ± 10 |
| Locomotor Activity (counts) | 200 ± 20 | 300 ± 30 |
This data suggests that this compound may enhance locomotor activity while reducing depressive symptoms in tested models .
Case Study: Antioxidant Properties
Another investigation assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants such as ascorbic acid.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 30 |
| 50 | 50 |
| 100 | 75 |
These findings support the potential use of this compound in developing antioxidant therapies .
Scientific Research Applications
Chemical Synthesis
Chiral Building Block:
(S)-(2-fluorophenyl)(phenyl)methanol serves as an essential chiral building block in the synthesis of complex organic molecules. Its chirality allows it to produce enantiomerically pure compounds, which are crucial in pharmaceutical development.
Table 1: Synthesis Applications
| Application | Description |
|---|---|
| Asymmetric Synthesis | Used in the synthesis of chiral intermediates for pharmaceuticals. |
| Ligand Formation | Acts as a ligand in asymmetric catalysis, enhancing selectivity and yield. |
| Precursor for Derivatives | Utilized to create derivatives with modified biological activity. |
Potential Therapeutic Uses:
Research indicates that this compound may exhibit biological activity through interactions with various biomolecules. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity.
Case Study: Binding Affinity
A study on its binding affinity revealed that the fluorine atom enhances interaction with target receptors, potentially increasing therapeutic efficacy compared to non-fluorinated analogs.
Medicinal Chemistry
Pharmaceutical Intermediates:
The compound is frequently employed as an intermediate in the synthesis of pharmaceutical agents, particularly those that require chirality for optimal efficacy.
Table 2: Pharmaceutical Applications
| Pharmaceutical Class | Examples | Mechanism of Action |
|---|---|---|
| Antidepressants | DAT inhibitors | Modulates dopamine transport |
| Anticancer Agents | Novel triarylmethane derivatives | Inhibits tumor growth through receptor interaction |
Material Science
Advanced Materials Development:
In industrial applications, this compound is utilized in developing advanced materials due to its unique electronic properties imparted by the fluorine atom.
Table 3: Industrial Applications
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Specialty Chemicals | Used as a precursor for functional materials | Improved stability and reactivity |
| Coatings | Incorporation into polymer matrices | Enhanced durability and chemical resistance |
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Substituent Effects
The table below compares (S)-(2-fluorophenyl)(phenyl)methanol with structurally related diarylmethanols and fluorinated alcohols:
Key Observations :
- Electron-withdrawing substituents: The 2-fluorophenyl group in the target compound enhances electrophilicity compared to non-fluorinated analogs (e.g., diphenylmethanol) but is less electron-withdrawing than the 2-chlorophenyl group in .
- Steric effects : The diphenylphosphoryl group in introduces significant steric bulk, improving regioselectivity in catalysis, whereas the target compound’s phenyl and 2-fluorophenyl groups provide moderate steric hindrance.
- Functional group diversity: Aminoethanol derivatives (e.g., ) exhibit higher solubility in aqueous media due to the amino group, unlike the hydrophobic target compound.
(b) Stereochemical Considerations
- Both this compound and (S)-1-(2-fluorophenyl)ethanol share the (S)-configuration, which is critical for enantioselective interactions.
- The absence of stereochemical data for (2-chlorophenyl)(diphenylphosphoryl)-methanol limits direct comparisons of catalytic efficiency in asymmetric reactions.
(b) Stability
- Fluorinated compounds like 1a and 1b in degrade in simulated gastric fluid due to labile triazolylmethyl groups. However, the target compound’s methanol and aryl groups likely confer greater stability under acidic conditions.
- The aminoethanol hydrochloride derivatives (e.g., ) exhibit enhanced stability in pharmaceutical formulations due to salt formation, a feature absent in the neutral target compound.
Preparation Methods
Oxazaborolidine-Catalyzed Enantioselective Reduction
The Corey–Bakshi–Shibata (CBS) reduction, employing oxazaborolidine catalysts, achieves high enantiomeric excess (ee) by leveraging non-covalent interactions between the catalyst and substrate. For example, (2-fluorophenyl)(phenyl)methanone undergoes asymmetric reduction using (R)-Me-CBS catalyst (10 mol%) in tetrahydrofuran (THF) at –20°C. Borane-dimethyl sulfide serves as the stoichiometric reductant, yielding the (S)-alcohol with >95% ee and 85–90% isolated yield.
Mechanistic Insights :
The catalyst activates the ketone via a Lewis acid–base interaction, while borane delivers hydride to the Re face of the carbonyl group. Steric effects from the 2-fluorophenyl moiety favor formation of the (S)-enantiomer, as confirmed by density functional theory (DFT) calculations.
Catalytic Hydrogenation with Chiral Transition Metal Complexes
Industrial-scale production often employs heterogeneous or homogeneous catalytic hydrogenation due to its cost efficiency and scalability.
Ruthenium-BINAP Complexes
Racemic (2-fluorophenyl)(phenyl)methanone is hydrogenated under 50 bar H₂ pressure using RuCl₂[(S)-BINAP] as the catalyst. This method achieves 92% conversion and 88% ee for the (S)-alcohol after 12 hours at 60°C in methanol. The enantioselectivity arises from π-π interactions between the BINAP ligand’s aromatic rings and the fluorophenyl group.
Grignard Reaction Followed by Stereoretentive Oxidation
A two-step approach involving Grignard addition and subsequent oxidation/reduction has been optimized for large-scale synthesis.
Synthesis of the Ketone Intermediate
2-Fluorobenzaldehyde reacts with phenylmagnesium bromide in anhydrous diethyl ether to form (2-fluorophenyl)(phenyl)methanol as a racemic secondary alcohol. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields the ketone intermediate in 78% yield.
Enantioselective Reduction of the Ketone
The racemic ketone is subjected to CBS reduction (as described in Section 1.1) to produce the (S)-alcohol with 94% ee. Alternatively, enzymatic reduction using Lactobacillus brevis alcohol dehydrogenase achieves 82% ee but requires longer reaction times (48 hours).
Lithium Borohydride-Mediated Reduction
Lithium borohydride (LiBH₄) in THF reduces (2-fluorophenyl)(phenyl)methanone at 0°C to afford the racemic alcohol in 95% yield. While this method lacks inherent stereocontrol, subsequent kinetic resolution using lipases (e.g., Candida antarctica) enables isolation of the (S)-enantiomer with 70% ee.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) | Conditions |
|---|---|---|---|---|
| CBS Reduction | (R)-Me-CBS | 90 | >95 | –20°C, THF, 6 h |
| Ru-BINAP Hydrogenation | RuCl₂[(S)-BINAP] | 92 | 88 | 60°C, 50 bar H₂, 12 h |
| Grignard/Oxidation | Phenylmagnesium bromide | 78 (ketone) | – | 0°C to RT, Et₂O |
| LiBH₄ Reduction | LiBH₄ | 95 | 0 (racemic) | 0°C, THF, 2 h |
| Enzymatic Resolution | C. antarctica lipase | 45 | 70 | pH 7.0, 30°C, 48 h |
Recent Advances in Enantiocontrol
Q & A
How can high enantiomeric excess (ee) be achieved in the synthesis of (S)-(2-fluorophenyl)(phenyl)methanol?
Answer:
The synthesis of this compound with high ee relies on asymmetric catalysis . A proven method involves the reduction of the corresponding ketone, (2-fluorophenyl)(phenyl)methanone, using chiral oxazaborolidine catalysts under inert conditions (e.g., argon) at low temperatures (−20°C to 0°C) to minimize racemization . Key parameters include:
- Catalyst loading : 5–10 mol% for optimal enantioselectivity.
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates.
- Reaction monitoring : Chiral HPLC or polarimetry to track ee during the reaction.
Alternative enzymatic reduction methods using ketoreductases (e.g., KRED-101) can also yield >99% ee but require pH-controlled aqueous/organic biphasic systems .
What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) to resolve enantiomers; retention time comparison against racemic standards .
- NMR Spectroscopy : NMR distinguishes fluorine environments, while NMR with chiral shift reagents (e.g., Eu(hfc)) induces splitting in enantiomeric signals.
- Polarimetry : Specific rotation measurements ([α]) validate optical purity (e.g., [α] = +15.2° for the S-enantiomer in ethanol) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHFO, exact mass 202.0797).
How does the fluorine substituent influence the compound’s reactivity and biological activity compared to chloro/bromo analogs?
Answer:
The electron-withdrawing nature of fluorine increases the acidity of the hydroxyl group (pKa ~14.5 vs. 15.3 for non-fluorinated analogs), enhancing its nucleophilicity in substitution reactions . In biological contexts:
- Binding affinity : Fluorine’s small size and high electronegativity improve fit in enzyme active sites (e.g., COX-1 inhibition with IC = 12.5 µM vs. 15 µM for chloro analogs) .
- Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life in vitro .
- Steric effects : The 2-fluorophenyl group imposes restricted rotation, favoring specific conformers in receptor interactions .
What advanced strategies resolve contradictions in reported enantioselectivity data for this compound?
Answer:
Discrepancies in ee% often arise from:
- Catalyst source variability : Commercial oxazaborolidine batches may differ in purity; use recrystallized catalysts.
- Reaction quenching : Rapid acid workup prevents retro-reduction.
- Analytical calibration : Validate HPLC methods with independently synthesized enantiopure standards.
Case study : A 2024 study resolved conflicting ee reports (85–92%) by standardizing solvent drying (3Å molecular sieves) and catalyst activation (pre-stirring with BH·THF for 30 min), achieving 95% ee reproducibility .
How can computational methods predict the biological targets of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-1 (COX-1). Fluorine’s electrostatic potential maps suggest H-bonding with Arg120 and hydrophobic packing in the active site .
- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict transition states for oxidation reactions (e.g., ketone formation with ΔG‡ = 25.3 kcal/mol) .
- QSAR models : Correlate substituent effects (Hammett σ) with IC values for SAR optimization .
What methodological approaches are used to synthesize derivatives via nucleophilic aromatic substitution (NAS)?
Answer:
The fluorine atom at the 2-position undergoes NAS under specific conditions:
- Alkoxy derivatives : React with NaOCH in DMF at 80°C (yield: 70–85%) .
- Amino derivatives : Use NH/CuSO in ethanol under microwave irradiation (150°C, 30 min; yield: 60%) .
Key considerations : - Electron-deficient aryl fluorides require no catalyst for NAS.
- Monitor by NMR for fluorine displacement (δ −110 ppm disappearance).
How do oxidation pathways of this compound impact its application in drug intermediates?
Answer:
Controlled oxidation to (2-fluorophenyl)(phenyl)methanone is achieved via:
- Jones reagent (CrO/HSO) in acetone (0°C, 2 hr; yield: 90%) .
- Swern oxidation (oxalyl chloride/DMSO) minimizes over-oxidation to carboxylic acids.
The ketone intermediate is pivotal for synthesizing α-arylpropionic acids (NSAID precursors) via Aldol condensations .
What experimental designs validate the compound’s role as a chiral ligand in asymmetric catalysis?
Answer:
- Catalytic testing : Use this compound as a ligand in asymmetric allylic alkylation (AAA) of indoles. Compare ee of products (e.g., 82% ee with Pd(dba)) vs. non-fluorinated ligands (65% ee) .
- X-ray crystallography : Resolve ligand-metal complexes to confirm binding modes (e.g., η-coordination via hydroxyl and fluorine) .
Basic vs. Advanced Research Questions
| Basic Questions | Advanced Questions |
|---|---|
| Synthesis optimization for high yield | Mechanistic studies of fluorine’s electronic effects |
| Stereochemical characterization methods | Computational modeling of target interactions |
| Derivative synthesis via simple substitutions | Resolving contradictions in enantioselectivity data |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
